molecular formula C8H17NO2 B8054306 3-(1-Amino-2-methylbutyl)oxetan-3-ol

3-(1-Amino-2-methylbutyl)oxetan-3-ol

Cat. No.: B8054306
M. Wt: 159.23 g/mol
InChI Key: NHTNVXLLEJUAEZ-UHFFFAOYSA-N
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Description

3-(1-Amino-2-methylbutyl)oxetan-3-ol is a substituted oxetane derivative featuring a branched aminoalkyl side chain. Oxetanes are valued in medicinal chemistry for their ability to modulate solubility, metabolic stability, and bioavailability due to their polar, strained ring system .

Properties

IUPAC Name

3-(1-amino-2-methylbutyl)oxetan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-3-6(2)7(9)8(10)4-11-5-8/h6-7,10H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTNVXLLEJUAEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C1(COC1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Features:

Compound Name Substituent on Oxetane Ring Molecular Formula Molecular Weight Key Structural Notes
3-(1-Amino-2-methylbutyl)oxetan-3-ol 1-Amino-2-methylbutyl C₈H₁₇NO₂* ~159.2* Branched alkyl chain with a primary amine; increased steric hindrance and lipophilicity
3-(1-Aminoethyl)oxetan-3-ol 1-Aminoethyl C₅H₁₁NO₂ 117.15 Shorter alkyl chain; reduced steric bulk compared to 2-methylbutyl variant
Oxetan-3-ol -OH C₃H₆O₂ 74.08 Parent compound; simple hydroxyl substituent
3-(4-Methoxyphenyl)oxetan-3-ol 4-Methoxyphenyl C₁₀H₁₂O₃ 180.20 Aromatic substituent; potential π-π stacking interactions
Oxetan-3-amine -NH₂ C₃H₇NO 73.10 Direct amine substitution; high polarity

*Estimated based on structural similarity to 3-(1-aminoethyl)oxetan-3-ol .

Key Observations:

  • Steric and Electronic Effects : The 2-methylbutyl group in the target compound introduces significant steric bulk compared to smaller substituents like ethyl or phenyl. This may hinder reactivity in nucleophilic or catalytic reactions but enhance membrane permeability in biological systems.
  • Polarity : The primary amine group increases hydrophilicity, though the branched alkyl chain counterbalances this by enhancing lipophilicity.

Physicochemical and Functional Properties

Comparative Data:

Property 3-(1-Amino-2-methylbutyl)oxetan-3-ol* 3-(1-Aminoethyl)oxetan-3-ol Oxetan-3-ol
Water Solubility Moderate (amine enhances solubility) High Very High
LogP ~0.5–1.0 (estimated) -0.3 (calculated) -0.5
Melting Point Not reported Not reported 25–30°C
Spectral Data Expected NH₂ peaks in IR/NMR NH₂: δ 1.3 ppm (NMR) OH: δ 2.5 ppm (NMR)

*Estimated based on structural analogs.

Functional Implications:

  • Bioavailability : The target compound’s balanced logP may improve blood-brain barrier penetration compared to polar derivatives like oxetan-3-amine.
  • Stability : Oxetane rings generally resist metabolic degradation better than larger cyclic ethers, but the amine group could introduce susceptibility to oxidation .

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